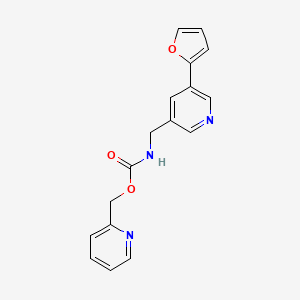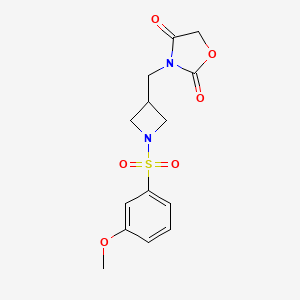
3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in scientific literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The structures of similar heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The synthesis of similar compounds involves reactions such as the Horner–Wadsworth–Emmons reaction and aza-Michael addition .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Analyses
The compound's structural complexity and unique functionalities have led to investigations into its synthesis and structural characteristics. Research focused on related oxazolidine and azetidine derivatives emphasizes the importance of these frameworks in developing novel compounds with potential biological activities. For instance, studies have explored the synthesis of substituted azetidinones and their derivatives, reflecting the compound's relevance in chemical synthesis and drug development processes. These efforts underscore the versatility of the oxazolidine and azetidine scaffolds in medicinal chemistry, particularly in the synthesis of compounds with enhanced pharmacological profiles.
- E. Theboral Sugi Kamala et al. (2008) delved into the crystal structure of a related compound, providing insights into its molecular conformation and interactions, which are crucial for understanding the chemical and biological behavior of similar compounds.
Agricultural and Fungicidal Applications
The oxazolidinone ring system, closely related to the compound , has been identified as a crucial element in the development of new agricultural fungicides. Famoxadone, for example, represents a class of oxazolidinone fungicides demonstrating excellent control over various plant pathogens, highlighting the potential agricultural applications of related compounds.
- J. A. Sternberg et al. (2001) discusses the discovery and optimization of Famoxadone, emphasizing the utility of oxazolidinone derivatives in agricultural settings.
Potential in Drug Discovery
Compounds featuring the azetidine and oxazolidine motifs have been explored for their potential in drug discovery, particularly in the context of designing inhibitors for various enzymes and receptors. The research underscores the importance of such frameworks in the development of new therapeutic agents.
- Y. Jagannadham et al. (2019) and O. Merino et al. (2010) highlight synthetic strategies and the biological relevance of such compounds, suggesting their potential utility in developing novel therapeutic agents.
Propiedades
IUPAC Name |
3-[[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-21-11-3-2-4-12(5-11)23(19,20)15-6-10(7-15)8-16-13(17)9-22-14(16)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVGQAAPGXYGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

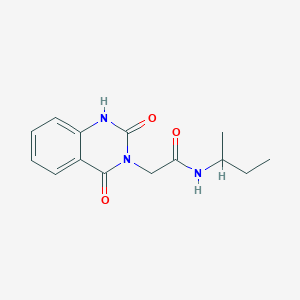
![N-[(3Z)-9-methyl-1-oxo-3-decen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline(11-->2)-lactam](/img/structure/B2632675.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2632678.png)
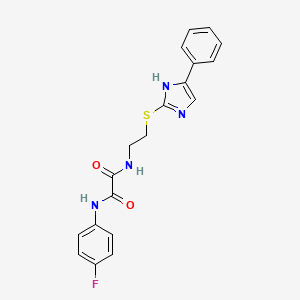
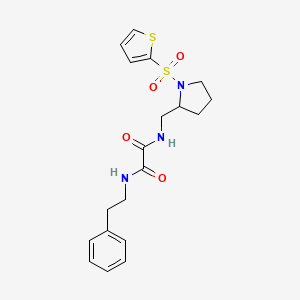
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2632684.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)
![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)
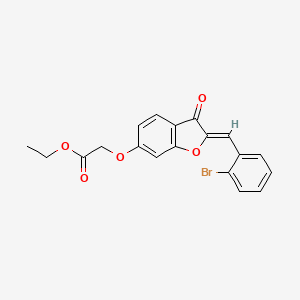
![(E)-4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B2632689.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2632690.png)

